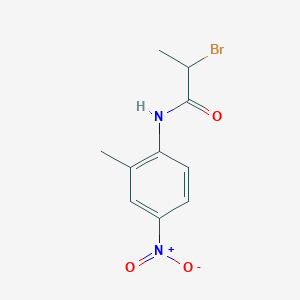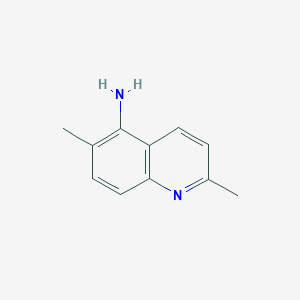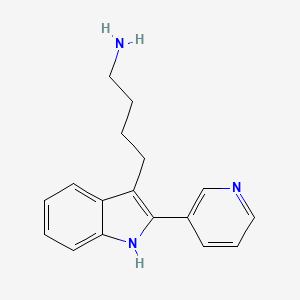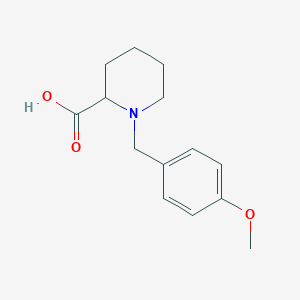![molecular formula C11H13N3OS B1309795 5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 100988-16-7](/img/structure/B1309795.png)
5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives is a topic of interest due to their potential biological activities. In the papers provided, various synthetic methods have been employed to create thiadiazole compounds with different substituents. For instance, one study describes the synthesis of a compound with a nitro furanyl methylene group and methoxy phenyl substituents on a thiazolidinone core, characterized by FT-IR, NMR, and X-ray powder diffraction . Another paper reports the green synthesis of diethyl phosphonates with a thiadiazole moiety using a one-pot, three-component reaction catalyzed by SnO2 nanoparticles . Additionally, the synthesis of 2-aroylamino-5-(4-methoxyphenyl)-1,3,4-thiadiazoles through amidation is detailed, with confirmation of structures by IR spectra . These methods highlight the versatility of thiadiazole chemistry and the ability to introduce various functional groups to modify the compound's properties.
Molecular Structure Analysis
The molecular structures of the synthesized thiadiazole derivatives have been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of a nitro furanyl methylene-substituted compound was determined to be triclinic with specific cell parameters, and the molecular packing was analyzed using Hirshfeld surface analysis . In another study, the crystal structure of a diethyl phosphonate derivative revealed coplanar thiadiazole and nitro-substituted phenyl rings, with a significant dihedral angle with the methoxy-substituted phenyl ring . These analyses provide insights into the three-dimensional arrangement of atoms in the molecules and the potential intermolecular interactions that can influence their properties and reactivity.
Chemical Reactions Analysis
The papers discuss various chemical reactions to synthesize thiadiazole derivatives, including one-pot reactions, amidation, and condensation reactions. The Kabachnik–Fields reaction is used for the synthesis of substituted phosphonates , while amidation reactions are employed for the creation of aroylamino derivatives . Additionally, condensation reactions are described for the synthesis of aryl methanones with a thiadiazole moiety . These reactions are crucial for constructing the thiadiazole core and introducing different substituents that can affect the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized thiadiazole derivatives are characterized by their melting points, IR, NMR, and mass spectra . The crystallographic analysis provides additional information on the solid-state structure, such as the space group, cell dimensions, and molecular packing . The intermolecular interactions, such as hydrogen bonding and π-π stacking, are also discussed, which can influence the stability and solubility of the compounds . Furthermore, the antimicrobial activity of some derivatives has been evaluated, showing good activity compared to standard drugs .
Safety And Hazards
Future Directions
The future directions for research on “5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine” could include studying its synthesis, properties, and potential applications. Given the interesting properties of thiadiazoles, this compound could be of interest in various fields, including medicinal chemistry .
properties
IUPAC Name |
5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-15-9-4-2-3-8(7-9)5-6-10-13-14-11(12)16-10/h2-4,7H,5-6H2,1H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYCIORYQRLLNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327989 |
Source


|
| Record name | 5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine | |
CAS RN |
100988-16-7 |
Source


|
| Record name | 5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)


![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)


![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)



